REACTION_CXSMILES
|
C(N(CC)CC)C.[SH:8][C:9]1[N:10]([CH3:14])[CH:11]=[CH:12][N:13]=1.Br[CH2:16][Cl:17]>>[Cl:17][CH2:16][S:8][C:9]1[N:10]([CH3:14])[CH:11]=[CH:12][N:13]=1
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
SC=1N(C=CN1)C
|
Name
|
|
Quantity
|
0.8 mol
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was used in the succeeding step without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCSC=1N(C=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |